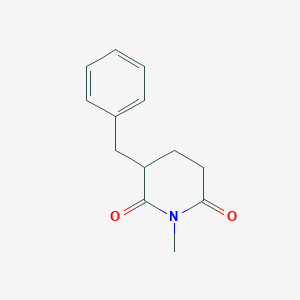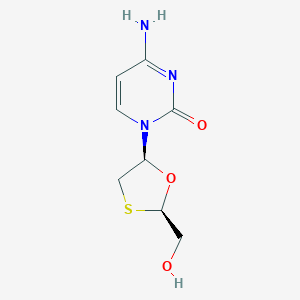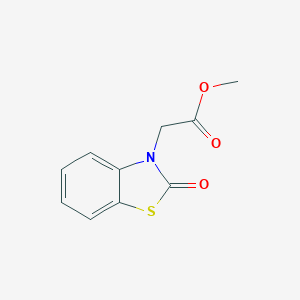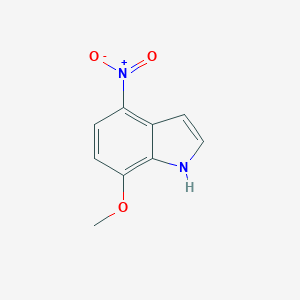![molecular formula C10H16N2 B182161 1-丙基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪 CAS No. 112758-86-8](/img/structure/B182161.png)
1-丙基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
我发现了一些讨论化合物 1-丙基-1,2,3,4-四氢吡咯并[1,2-a]吡嗪及其应用的来源。以下是对独特应用的全面分析,每个应用都在单独的部分中详细介绍:
π-扩展铜(II)吡咯并吡嗪卟啉的合成
这种应用涉及一种基于改进的 Pictet-Spengler 协议的新方法,用于合成使用对十二烷基苯磺酸作为催化剂的π-扩展铜(II)吡咯并吡嗪卟啉 .
四唑基-四氢吡咯并吡嗪衍生物的一锅合成
通过多米诺亚胺形成、分子内环化和 Ugi-叠氮化反应,开发了一种用于合成 1-(1H-四唑-5-基)-1,2,3,4-四氢吡咯并[1,2-a]吡嗪衍生物的一锅合成方法 .
抗肺癌和宫颈癌细胞的抗癌潜力
该化合物已显示出在体外对肺癌(A549)和宫颈癌(HeLa)细胞以剂量依赖性方式具有抗癌潜力 .
具有 AIEE 特性的吡咯并嘧啶的合成
属性
IUPAC Name |
1-propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-4-9-10-5-3-7-12(10)8-6-11-9/h3,5,7,9,11H,2,4,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCSSPLIMUPHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CN2CCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)











